

molecular weight of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B1270787

[Get Quote](#)

Technical Guide: 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid**. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Chemical and Physical Properties

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. The presence of these functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.

A summary of its key quantitative data is presented in the table below.

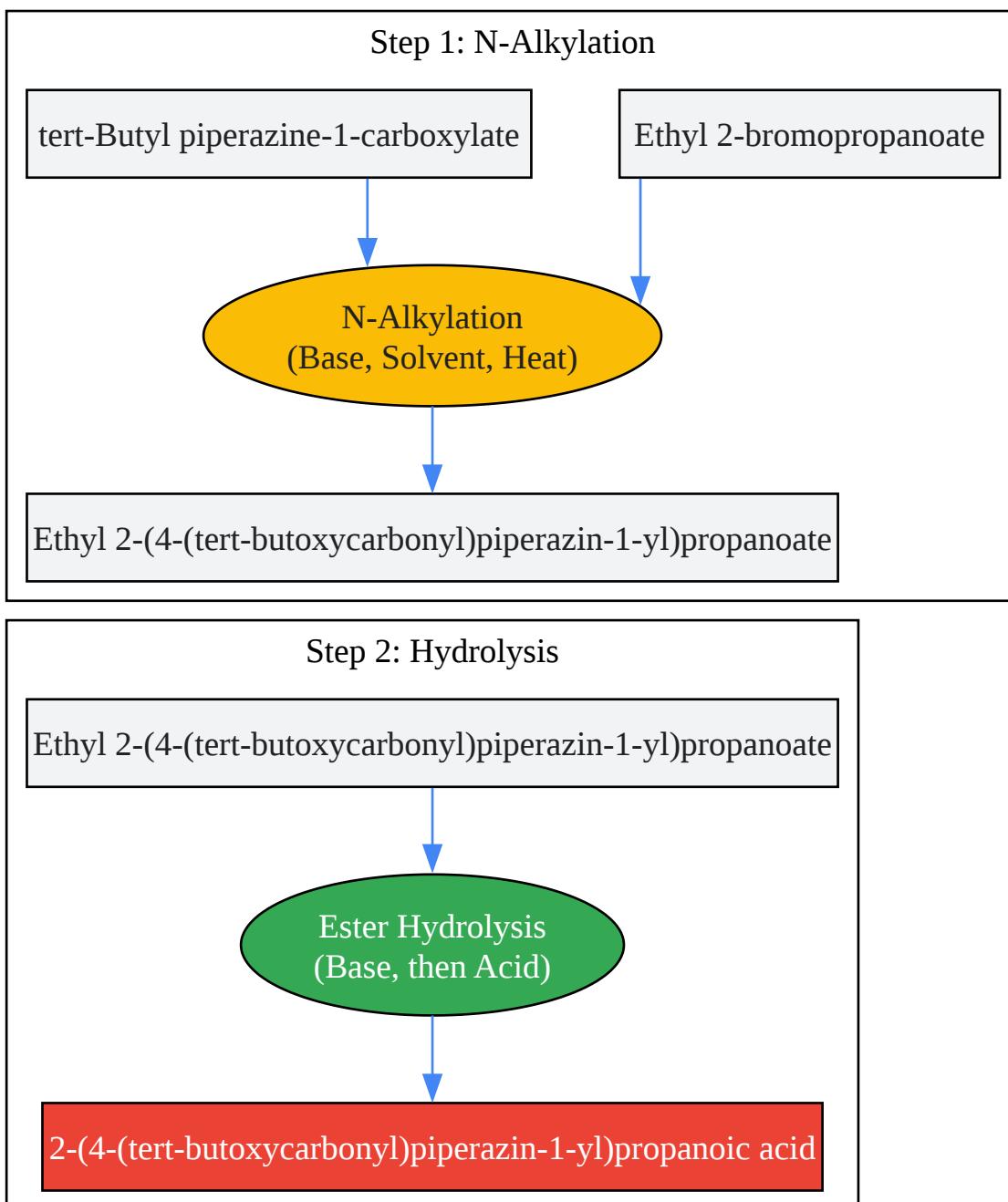
Property	Value	Source
Molecular Formula	$C_{12}H_{22}N_2O_4$	[1]
Molecular Weight	258.31 g/mol	[1]
CAS Number	Not explicitly found for the "2-" isomer. The "3-" isomer has CAS 242459-97-8.	[2]
Appearance	White to off-white solid (inferred from related compounds).	
Solubility	Soluble in polar organic solvents (inferred from related compounds).	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of analogous compounds. A likely approach would involve the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a suitable 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Hypothetical Experimental Protocol:

Step 1: N-Alkylation of N-Boc-piperazine


- To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq.).
- To this stirred suspension, add ethyl 2-bromopropanoate (1.1 eq.) dropwise at room temperature.

- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, by column chromatography on silica gel.

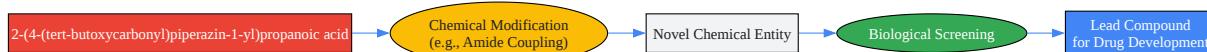
Step 2: Hydrolysis of the Ester

- Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq.) and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid solution (e.g., 1N HCl).
- Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid**.

Below is a workflow diagram illustrating this hypothetical synthesis.

[Click to download full resolution via product page](#)

A plausible two-step synthesis of the target compound.


Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available detailing the biological activity or the involvement of **2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic**

acid in any particular signaling pathway. The piperazine moiety is a common scaffold in a wide range of biologically active compounds, including those with antidepressant, antipsychotic, and antimicrobial properties.

The general structure of the target compound suggests its potential as an intermediate in the synthesis of more complex molecules for drug discovery. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other pharmacophores. The Boc-protected piperazine allows for selective deprotection and subsequent functionalization of the secondary amine.

The logical relationship for its potential use in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Role as a building block in drug discovery.

Researchers and drug development professionals can utilize this compound as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The specific biological targets and signaling pathways would be dependent on the nature of the chemical moieties attached to the carboxylic acid and the piperazine nitrogen after deprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270787#molecular-weight-of-2-4-tert-butoxycarbonyl-piperazin-1-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com